(3-Methylbenzyl)Triphenylphosphonium Chloride physical properties
(3-Methylbenzyl)Triphenylphosphonium Chloride physical properties
An In-depth Technical Guide to the Physical Properties of (3-Methylbenzyl)triphenylphosphonium Chloride
Section 1: Introduction and Strategic Overview
(3-Methylbenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt, a class of compounds distinguished by a central phosphorus atom bonded to four organic residues, bearing a net positive charge. This particular salt is a crucial reagent in synthetic organic chemistry, primarily serving as a stable and readily handled precursor for the generation of the corresponding phosphonium ylide. These ylides are the cornerstone of the Wittig reaction, a powerful and widely utilized method for the synthesis of alkenes from carbonyl compounds.
This guide provides a comprehensive examination of the core physical, chemical, and spectroscopic properties of (3-Methylbenzyl)triphenylphosphonium chloride. The content herein is curated for researchers and drug development professionals, emphasizing not just the data, but the scientific principles that underpin these properties and their implications for practical application in a laboratory setting. We will explore its structural attributes, characteristic spectroscopic signatures, and the protocols for its synthesis and safe handling.
Section 2: Chemical Identity and Molecular Structure
The structural foundation of (3-Methylbenzyl)triphenylphosphonium chloride is a tetrahedral phosphorus cation, coordinated to three phenyl rings and one 3-methylbenzyl group, with a chloride anion providing charge balance.
Caption: Molecular structure of (3-Methylbenzyl)triphenylphosphonium chloride.
The key identifiers for this compound are summarized below for unambiguous reference.
| Identifier | Value | Source(s) |
| CAS Number | 63368-37-6 | [1] |
| Molecular Formula | C₂₆H₂₄ClP | [1] |
| Molecular Weight | 402.90 g/mol | [1] |
| IUPAC Name | [(3-Methylphenyl)methyl]triphenylphosphanium chloride | |
| Alternate Names | Phosphonium, [(3-methylphenyl)methyl]triphenyl-, chloride | [1] |
Section 3: Physicochemical Properties
The physical state and behavior of (3-Methylbenzyl)triphenylphosphonium chloride are dictated by its ionic, salt-like nature. These properties are critical for determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Observation / Value | Rationale & Comparative Context |
| Appearance | White to off-white crystalline powder | The ionic lattice structure and organic nature result in a solid, crystalline appearance, typical for phosphonium salts like its parent compound, benzyltriphenylphosphonium chloride. |
| Melting Point | High, likely >240 °C; decomposes | As an ionic salt, it possesses a high lattice energy requiring significant thermal energy to disrupt. The 4-methyl isomer melts at 240-241 °C[2], while the unsubstituted benzyltriphenylphosphonium chloride melts at or above 300 °C. The 3-methyl derivative is expected to fall within this range. |
| Solubility | Soluble in polar organic solvents (e.g., CH₂Cl₂, CHCl₃, CH₃CN). Soluble in water. | The charged phosphonium center facilitates dissolution in polar solvents. While many phosphonium salts are water-soluble, the presence of four large hydrophobic aromatic groups can limit this. The related (3-methoxybenzyl) derivative is noted for enhanced solubility in organic solvents[3]. |
| Stability | Hygroscopic. Incompatible with strong bases and oxidizing agents. | The ionic nature attracts atmospheric water. The benzylic protons are acidic (pKa ~20-30 in DMSO) and will be readily abstracted by strong bases to form the corresponding ylide. |
Section 4: Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint for the compound's identity and purity. The expected spectral characteristics are detailed below, based on the known behavior of its constituent functional groups and data from closely related analogs.
4.1: ¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for confirming the presence of all structural components.
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Triphenylphosphine Protons (Ar-H): A complex multiplet is expected in the range of δ 7.6-7.9 ppm, integrating to 15 hydrogens. These correspond to the protons on the three phenyl rings directly attached to the phosphorus atom.
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3-Methylbenzyl Protons (Ar-H): Four protons on the methyl-substituted benzyl ring will appear as a set of multiplets between δ 6.8-7.3 ppm. The substitution pattern prevents simple first-order splitting.
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Benzylic Protons (P-CH₂-Ar): A characteristic doublet is expected around δ 5.5-5.7 ppm, integrating to 2 hydrogens. The signal is split by the phosphorus atom (²J(P,H) coupling), with a typical coupling constant of ~14-16 Hz. For comparison, the benzylic protons in the parent benzyltriphenylphosphonium chloride appear as a doublet at δ 5.56 ppm.
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Methyl Protons (Ar-CH₃): A sharp singlet integrating to 3 hydrogens will be observed around δ 2.3-2.4 ppm, consistent with a methyl group attached to an aromatic ring.
4.2: ¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework and the influence of the phosphorus atom.
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Aromatic Carbons: Multiple signals are expected in the δ 115-135 ppm region.
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The ipso-carbons of the three phenyl rings (directly attached to P) will appear as a doublet around δ 117-119 ppm with a large coupling constant (¹J(P,C) ≈ 85-90 Hz)[4].
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The other phenyl carbons will show smaller P-C couplings.
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The carbons of the 3-methylbenzyl ring will also appear in this region, with the methyl-bearing carbon appearing around δ 138-140 ppm.
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Benzylic Carbon (P-CH₂-Ar): A prominent doublet is expected around δ 30-32 ppm, showing a strong one-bond coupling to phosphorus (¹J(P,C) ≈ 45-50 Hz)[4].
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Methyl Carbon (Ar-CH₃): A singlet will be present around δ 21-22 ppm.
4.3: ³¹P NMR Spectroscopy
Phosphorus-31 NMR is the most direct method for characterizing phosphonium salts.
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A single resonance is expected in the proton-decoupled ³¹P NMR spectrum.
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For benzyltriphenylphosphonium chloride, this signal appears at δ 23.8 ppm (relative to 85% H₃PO₄)[5]. The chemical shift for the 3-methyl derivative is expected to be very similar, likely within δ 23-25 ppm, as the methyl group is remote from the phosphorus center and has a minimal electronic effect on it. This distinct chemical shift confidently identifies the compound as a tetracoordinate phosphonium species[6].
4.4: Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups through their vibrational frequencies.
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C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₂ and CH₃ groups) will be observed just below 3000 cm⁻¹.
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C=C Aromatic Stretching: A series of sharp peaks will be present in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.
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P⁺-C Vibrations: A key diagnostic peak for the triphenylphosphonium moiety is the P⁺-phenyl vibration, which appears as a strong, sharp band around 1435-1440 cm⁻¹[7]. Another characteristic P-C vibration can be found near 1110 cm⁻¹[7].
Section 5: Experimental Methodologies
5.1: Synthesis Protocol
The synthesis of (3-Methylbenzyl)triphenylphosphonium chloride is a standard Sₙ2 reaction. The nucleophilic triphenylphosphine attacks the electrophilic benzylic carbon of 3-methylbenzyl chloride.
Objective: To synthesize (3-Methylbenzyl)triphenylphosphonium chloride from commercially available starting materials.
Materials:
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3-Methylbenzyl chloride (1.0 eq)[8]
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Triphenylphosphine (1.0 eq)
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Toluene (anhydrous)
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
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Buchner funnel and filter paper
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Diethyl ether or Petroleum ether (for washing)
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add triphenylphosphine (1.0 eq).
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Solvent Addition: Add anhydrous toluene to dissolve the triphenylphosphine. The concentration is typically in the range of 0.2-0.5 M.
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Reagent Addition: Add 3-methylbenzyl chloride (1.0 eq) to the stirring solution at room temperature.
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Reaction Execution: Heat the reaction mixture to reflux (approx. 111 °C for toluene). The product is typically insoluble in toluene and will begin to precipitate out of the solution as a white solid as the reaction progresses.
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Reaction Monitoring & Completion: Allow the reaction to proceed at reflux for 12-24 hours. The reaction can be monitored by the extent of solid precipitation.
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Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Collect the precipitated solid product by vacuum filtration using a Buchner funnel. c. Wash the filter cake sequentially with small portions of cold toluene and then diethyl ether (or petroleum ether) to remove any unreacted starting materials and impurities. d. Dry the resulting white solid under vacuum to yield the final product.
Causality and Rationale:
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Solvent Choice: Toluene is an excellent choice as it is relatively non-polar, allowing the highly polar phosphonium salt product to precipitate, which drives the reaction to completion according to Le Châtelier's principle and simplifies purification.
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Inert Atmosphere: While not strictly necessary for all phosphonium salt preparations, an inert atmosphere prevents the potential oxidation of triphenylphosphine to triphenylphosphine oxide, especially at elevated temperatures.
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Washing: Washing with a non-polar solvent like diethyl ether is crucial to remove residual non-polar starting materials (triphenylphosphine and 3-methylbenzyl chloride) from the highly polar ionic product.
5.2: Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (3-Methylbenzyl)triphenylphosphonium chloride.
Section 6: Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the compound. The safety profile is based on data for analogous benzyltriphenylphosphonium salts.
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Hazard Profile: Benzylphosphonium salts are generally classified as toxic. They can be fatal if swallowed or inhaled and cause serious eye damage. They may also cause skin and respiratory irritation.
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including:
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Chemical-resistant gloves (e.g., nitrile).
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Safety glasses or goggles.
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A lab coat.
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Handling: Avoid creating dust. Use appropriate tools (spatulas) for transfer. Ensure containers are tightly closed after use to prevent moisture absorption.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. The compound is hygroscopic; therefore, storage in a desiccator or a controlled-atmosphere glovebox is recommended for long-term stability.
Section 7: Conclusion
(3-Methylbenzyl)triphenylphosphonium chloride is a stable, crystalline solid that serves as an invaluable precursor in organic synthesis. Its physical properties are defined by its ionic character, leading to a high melting point and solubility in polar organic solvents. Its identity and purity can be rigorously confirmed by a suite of spectroscopic techniques, most notably ³¹P NMR, which shows a characteristic signal around δ 24 ppm, and ¹H NMR, which displays a unique doublet for the benzylic protons. The straightforward synthesis and well-defined characteristics of this reagent solidify its role as a reliable tool for the construction of complex molecular architectures via the Wittig reaction.
References
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SpectraBase. (n.d.). 31P{1H} NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl3. Wiley. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Supporting Information for: Adamantyl-Gold-Carbene Intermediates by C-H Activation. Retrieved from [Link]
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SpectraBase. (n.d.). 13C{1H} NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl3. Wiley. Retrieved from [Link]
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SpectraBase. (n.d.). 1H NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl3. Wiley. Retrieved from [Link]
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Boldt, A. M., & Gentry, E. C. (n.d.). Supporting Information: Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. Retrieved from [Link]
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SpectraBase. (n.d.). (m-methylbenzyl)triphenylphosphonium chloride - Optional[13C NMR] - Chemical Shifts. Wiley. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
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ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. Retrieved from [Link]
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Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
